Cas no 2228633-89-2 (2-(3-nitropropyl)-1H-1,3-benzodiazole)

2-(3-nitropropyl)-1H-1,3-benzodiazole 化学的及び物理的性質
名前と識別子
-
- 2-(3-nitropropyl)-1H-1,3-benzodiazole
- 2228633-89-2
- EN300-1732460
-
- インチ: 1S/C10H11N3O2/c14-13(15)7-3-6-10-11-8-4-1-2-5-9(8)12-10/h1-2,4-5H,3,6-7H2,(H,11,12)
- InChIKey: LJGDOQUNLYJFRJ-UHFFFAOYSA-N
- ほほえんだ: [O-][N+](CCCC1=NC2C=CC=CC=2N1)=O
計算された属性
- せいみつぶんしりょう: 205.085126602g/mol
- どういたいしつりょう: 205.085126602g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 229
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 74.5Ų
2-(3-nitropropyl)-1H-1,3-benzodiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1732460-0.05g |
2-(3-nitropropyl)-1H-1,3-benzodiazole |
2228633-89-2 | 0.05g |
$851.0 | 2023-09-20 | ||
Enamine | EN300-1732460-0.1g |
2-(3-nitropropyl)-1H-1,3-benzodiazole |
2228633-89-2 | 0.1g |
$892.0 | 2023-09-20 | ||
Enamine | EN300-1732460-1.0g |
2-(3-nitropropyl)-1H-1,3-benzodiazole |
2228633-89-2 | 1g |
$1014.0 | 2023-06-04 | ||
Enamine | EN300-1732460-10.0g |
2-(3-nitropropyl)-1H-1,3-benzodiazole |
2228633-89-2 | 10g |
$4360.0 | 2023-06-04 | ||
Enamine | EN300-1732460-0.5g |
2-(3-nitropropyl)-1H-1,3-benzodiazole |
2228633-89-2 | 0.5g |
$974.0 | 2023-09-20 | ||
Enamine | EN300-1732460-1g |
2-(3-nitropropyl)-1H-1,3-benzodiazole |
2228633-89-2 | 1g |
$1014.0 | 2023-09-20 | ||
Enamine | EN300-1732460-10g |
2-(3-nitropropyl)-1H-1,3-benzodiazole |
2228633-89-2 | 10g |
$4360.0 | 2023-09-20 | ||
Enamine | EN300-1732460-2.5g |
2-(3-nitropropyl)-1H-1,3-benzodiazole |
2228633-89-2 | 2.5g |
$1988.0 | 2023-09-20 | ||
Enamine | EN300-1732460-0.25g |
2-(3-nitropropyl)-1H-1,3-benzodiazole |
2228633-89-2 | 0.25g |
$933.0 | 2023-09-20 | ||
Enamine | EN300-1732460-5.0g |
2-(3-nitropropyl)-1H-1,3-benzodiazole |
2228633-89-2 | 5g |
$2940.0 | 2023-06-04 |
2-(3-nitropropyl)-1H-1,3-benzodiazole 関連文献
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
-
Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Fung-Kit Tang,Jiaqian Zhu,Fred Ka-Wai Kong,Maggie Ng,Qingyuan Bian,Vivian Wing-Wah Yam,Anfernee Kai-Wing Tse,Yu-Chung Tse,Ken Cham-Fai Leung Chem. Commun., 2020,56, 2695-2698
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
2-(3-nitropropyl)-1H-1,3-benzodiazoleに関する追加情報
Introduction to 2-(3-nitropropyl)-1H-1,3-benzodiazole (CAS No. 2228633-89-2)
2-(3-nitropropyl)-1H-1,3-benzodiazole, identified by the Chemical Abstracts Service Number (CAS No.) 2228633-89-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This benzodiazole derivative, characterized by a nitro-substituted propyl side chain, exhibits unique structural and functional properties that make it a valuable candidate for further investigation in drug discovery and therapeutic applications.
The benzodiazole core structure is well-documented for its role in central nervous system modulation, with numerous analogs having been explored for their anxiolytic, sedative, and muscle relaxant properties. The introduction of a 3-nitropropyl group into the benzodiazole framework introduces additional electronic and steric influences that can modulate the compound's pharmacological activity. This modification has the potential to alter binding interactions with benzodiaz receptor subtypes, thereby influencing the compound's efficacy and selectivity profile.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and metabolic stability of such derivatives with greater precision. Studies suggest that the nitro group in 2-(3-nitropropyl)-1H-1,3-benzodiazole may enhance its interaction with specific binding sites on target proteins, potentially leading to improved pharmacological outcomes. Furthermore, the propyl side chain could influence solubility and bioavailability, critical factors in drug development.
In vitro studies have begun to explore the pharmacological potential of 2-(3-nitropropyl)-1H-1,3-benzodiazole by examining its interactions with key neurotransmitter systems. Preliminary findings indicate that this compound may exhibit selective binding properties compared to classical benzodiazepines, suggesting a novel therapeutic approach for conditions such as anxiety disorders and insomnia. The nitro group's ability to engage in hydrogen bonding or π-stacking interactions could further refine its binding specificity.
The synthesis of 2-(3-nitropropyl)-1H-1,3-benzodiazole involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, including catalytic processes and flow chemistry techniques, have been employed to enhance efficiency. The introduction of the nitro group necessitates controlled conditions to prevent over-nitration or decomposition, highlighting the importance of meticulous process design.
From a medicinal chemistry perspective, the structural features of 2-(3-nitropropyl)-1H-1,3-benzodiazole offer opportunities for further derivatization. By modifying the length or nature of the propyl chain or exploring alternative substituents at the nitro position, researchers can generate a library of compounds for high-throughput screening. This approach allows for rapid identification of lead candidates with optimized pharmacokinetic profiles.
The potential therapeutic applications of this compound are broad-ranging. Beyond its neuropharmacological implications, studies are exploring its potential role in treating neurodegenerative disorders where benzodiazepine-like activity is beneficial. Additionally, its interaction with other biological targets may open avenues for applications in pain management and anti-inflammatory therapies.
Regulatory considerations play a crucial role in advancing compounds like 2-(3-nitropropyl)-1H-1,3-benzodiazole into clinical development. Compliance with Good Manufacturing Practices (GMP) and rigorous toxicological assessments are essential steps before human trials can commence. Collaborative efforts between synthetic chemists and biologists ensure that preclinical data is robust enough to support regulatory submissions.
The integration of artificial intelligence (AI) into drug discovery has accelerated the pace at which compounds like 2-(3-nitropropyl)-1H-1,3-benzodiazole are being evaluated. Machine learning models predict metabolic pathways and potential side effects, reducing experimental trial-and-error. This synergy between computational tools and experimental validation is pivotal in modern pharmaceutical research.
In conclusion,2-(3-nitropropyl)-1H-1,3-benzodiazole (CAS No. 2228633-89-2) represents a promising area of investigation within medicinal chemistry. Its unique structural features offer potential advantages in terms of pharmacological activity and selectivity. As research progresses, this compound will likely contribute valuable insights into therapeutic strategies for neurological and psychiatric disorders.
2228633-89-2 (2-(3-nitropropyl)-1H-1,3-benzodiazole) 関連製品
- 202263-89-6(1-(4-nitrophenoxy)phthalazine)
- 1042811-55-1(2-(quinolin-2-yl)methanesulfonylpropanoic acid)
- 2138520-71-3(2-bromo-6-(2-fluoroethoxy)aniline)
- 23191-06-2(1,4-Benzodioxin-2-methanamine, 2,3-dihydro-, hydrochloride, (R)-)
- 89776-53-4(2-Pyridinemethanol, 4-hydroxy-6-methyl-)
- 1807296-64-5(Ethyl 3-cyano-4-formyl-5-mercaptophenylacetate)
- 1303968-14-0(tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate hydrochloride)
- 1364933-64-1(4-Fluoro-4-methylaminorex)
- 1554045-00-9(3-methoxycyclobutane-1-carbonitrile)
- 1207034-24-9(1-(4-fluorophenyl)-N-3-(2-oxopyrrolidin-1-yl)phenylmethanesulfonamide)




